molecular formula C4H2Cl3N4O3P B14727935 Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)- CAS No. 6110-60-7

Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-

Cat. No.: B14727935
CAS No.: 6110-60-7
M. Wt: 291.41 g/mol
InChI Key: ZSQNTVZSCAGNGZ-UHFFFAOYSA-N
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Description

Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, is a chemical compound with the molecular formula C4H2Cl3N4O3P It is known for its unique structure, which includes a pyrimidine ring substituted with chlorine and nitro groups, and a phosphoramidic dichloride moiety

Preparation Methods

The synthesis of phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, typically involves the reaction of 4-chloro-5-nitro-2-pyrimidinol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of phosphorus.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, involves its interaction with molecular targets through its reactive functional groups. The chlorine and nitro groups can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The phosphoramidic moiety can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, can be compared with other similar compounds such as:

    Phosphoramidic dichloride, (4-chloro-2-pyrimidinyl)-: Lacks the nitro group, which may result in different reactivity and applications.

    Phosphoramidic dichloride, (5-nitro-2-pyrimidinyl)-: Lacks the chlorine group, which may affect its chemical properties and biological activities.

    Phosphoramidic dichloride, (4-chloro-5-nitro-2-pyridinyl)-:

The uniqueness of phosphoramidic dichloride, (4-chloro-5-nitro-2-pyrimidinyl)-, lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

6110-60-7

Molecular Formula

C4H2Cl3N4O3P

Molecular Weight

291.41 g/mol

IUPAC Name

4-chloro-N-dichlorophosphoryl-5-nitropyrimidin-2-amine

InChI

InChI=1S/C4H2Cl3N4O3P/c5-3-2(11(12)13)1-8-4(9-3)10-15(6,7)14/h1H,(H,8,9,10,14)

InChI Key

ZSQNTVZSCAGNGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)NP(=O)(Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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